1-[3-(2-Methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoyl]piperidine-4-carboxamide
Description
The compound 1-[3-(2-Methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoyl]piperidine-4-carboxamide features a piperidine-4-carboxamide core connected via a propanoyl linker to a 2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl moiety.
Properties
IUPAC Name |
1-[3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-11-19-16(13-3-2-10-23-13)14(24-11)4-5-15(21)20-8-6-12(7-9-20)17(18)22/h2-3,10,12H,4-9H2,1H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZYWKOZIFTEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)N2CCC(CC2)C(=O)N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and thiazole precursors, which are then subjected to a series of reactions including acylation, cyclization, and amidation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The reagents and conditions used in these reactions vary based on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3-(2-Methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(2-Methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Core Heterocycles and Substituents
Target Compound :
- Thiazole-Thiophene System : The 1,3-thiazole ring (with sulfur at position 1) is substituted at C4 with a thiophen-2-yl group, enhancing π-π interactions and lipophilicity. The methyl group at C2 may sterically hinder metabolic oxidation.
- Piperidine-4-carboxamide : This polar group improves solubility and may facilitate hydrogen bonding with biological targets.
- Compounds (13–17): Benzamide Derivatives: These compounds feature benzamide backbones with alkoxy-substituted phenyl groups (e.g., methoxy, ethoxy, propenyloxy). Unlike the target compound, they lack sulfur-rich heterocycles but share propanoyl linkers and amino acid-like structures .
- Compound: Thiazolidinone Core: A 4-oxo-thiazolidinone ring with a 4-chlorophenyl substituent and hydrazinylidene group. This structure is distinct from the target’s thiazole but shares sulfur-based reactivity, which correlates with anti-Toxoplasma gondii activity .
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- Pyrazole () : A 1H-pyrazole ring with methoxyphenyl and piperidine-carboxamide groups. Pyrazole’s nitrogen-rich structure offers different electronic properties compared to thiazole.
- Oxazole () : Contains an oxygen atom in the heterocycle, reducing electron density compared to thiazole. The isopropylphenyl group may enhance hydrophobic interactions .
- Compound: Thiazole-Hydrazinecarbothioamide: Features a 2-anilino-4-methyl-thiazole core with a hydrazine-carbothioamide side chain. The hydrazine group is associated with broad-spectrum antiviral and anticancer activities .
Pharmacological Implications
Bioactivity Trends
- Thiazole Derivatives (Target and ): The thiazole ring’s sulfur atom enhances metabolic stability and metal-binding capacity, which is critical for enzyme inhibition (e.g., kinase or protease targets). The thiophene substituent in the target compound could improve membrane permeability compared to ’s anilino group.
- However, their lack of sulfur heterocycles may limit redox-mediated activities compared to the target compound .
Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
